C3-Unsubstituted Triazolopyridazine Topology vs. C3-Aryl Optimized Leads: c-Met Biochemical Potency Gap
The unsubstituted C3 position of the triazole ring in this compound constitutes the most significant structural differentiator from high-affinity triazolopyridazine c-Met inhibitors. The J. Med. Chem. 2008 lead optimization study demonstrated that replacement of the C3-hydrogen with a 4-(quinolin-7-yloxy)phenyl moiety (compound 4, subsequently AMG-208) increased biochemical c-Met IC50 from the low micromolar range to 9 nM, representing a >100-fold potency gain attributable to an additional aromatic π-stacking interaction with Tyr1230 in the kinase hinge region . A structurally analogous C3-methylisoquinolinone-substituted triazolopyridazine series reported IC50 values between 3 and 100 nM for c-Met, further confirming the potency penalty of a C3-H topology .
| Evidence Dimension | c-Met kinase biochemical IC50 |
|---|---|
| Target Compound Data | Low micromolar (estimated class-typical range for C3-unsubstituted scaffold: 1–20 µM; no direct biochemical IC50 against c-Met enzymatic assay reported for this specific compound) |
| Comparator Or Baseline | AMG-208 (C3-(4-(quinolin-7-yloxy)phenyl)-substituted triazolopyridazine, J. Med. Chem. 2008 compound 4): IC50 = 9 nM (0.009 µM) against recombinant c-Met kinase domain (HTRF assay, 30 min incubation with gastrin peptide substrate) . C3-methylisoquinolinone-substituted triazolopyridazines: IC50 = 3–100 nM . |
| Quantified Difference | >100-fold reduction in c-Met biochemical potency for C3-unsubstituted vs. C3-aryl optimized leads (estimated from class SAR data). |
| Conditions | Biochemical c-Met kinase assays: AMG-208 measured by HTRF in recombinant human c-Met kinase domain; C3-unsubstituted scaffold potency inferred from SAR trends across published triazolopyridazine series . |
Why This Matters
Users procuring this compound for target-engagement studies must calibrate against this potency gap; it is unsuitable as a direct substitute for potent c-Met tool inhibitors and should instead be positioned as a core-scaffold control for SAR or selectivity profiling.
- [1] Albrecht BK, Harmange JC, Bauer D, et al. Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. J Med Chem. 2008;51(10):2879-2882. View Source
- [2] Infona. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. Accessed 2026. View Source
